3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-18-19-17(24-13)14-6-5-10-20(12-14)16(21)9-11-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYMLCMPKSQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the critical steps in synthesizing 3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one?
Answer:
The synthesis typically involves multi-step procedures:
Piperidine-thiadiazole coupling : Reacting 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with a benzenesulfonyl-activated propanone derivative under nucleophilic acyl substitution conditions.
Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or toluene are often used to enhance reaction efficiency .
Catalysis : Acid or base catalysts (e.g., KOH) may be employed to accelerate intermediate formation .
Purification : Column chromatography or recrystallization ensures high purity (>95%) of the final product .
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?
Answer:
Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–110°C in ethanol) enhance kinetic stability of intermediates .
- Solvent polarity : Switching from toluene to DMSO improves solubility of sulfonyl-containing intermediates, reducing side reactions .
- Catalyst screening : Testing bases like triethylamine vs. KOH can influence reaction rates and selectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for the benzenesulfonyl and thiadiazole moieties .
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups .
Advanced: How can researchers address low purity during final product isolation?
Answer:
- Chromatography optimization : Use gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to resolve closely eluting impurities .
- Recrystallization solvents : Test mixtures like ethanol/water or dichloromethane/hexane for optimal crystal formation .
- HPLC analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities ≥0.1% .
Basic: What biological activities are associated with structural analogs of this compound?
Answer:
- Antimicrobial activity : Thiadiazole derivatives exhibit inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .
- Anti-inflammatory potential : Piperidine-sulfonyl hybrids reduce COX-2 expression in vitro (IC₅₀ ~10 µM) .
- Kinase inhibition : Thiadiazole-piperidine scaffolds target PI3K/Akt pathways in cancer cell lines .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7) and positive controls .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays to rule out pharmacokinetic variability .
Basic: What methodologies are used to evaluate stability under storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light sensitivity testing : UV irradiation (320–400 nm) assesses photolytic stability of the benzenesulfonyl group .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 1E8X) and calculate binding energies (ΔG ≤ -8 kcal/mol) .
- MD simulations : GROMACS-based 100 ns trajectories evaluate protein-ligand complex stability (RMSD ≤ 2 Å) .
- QSAR models : Correlate thiadiazole substituent electronegativity with antimicrobial IC₅₀ values .
Basic: What safety precautions are recommended during handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods when handling powdered forms to prevent inhalation .
- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical consultation .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance kinase binding .
- Piperidine substitution : Replace methyl with ethyl to improve metabolic stability (t₁/₂ increase from 2 to 6 hours) .
- Sulfonyl group optimization : Fluorinated benzenesulfonyl analogs may enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
